3-bromo-5-(4-bromobutoxy)Pyridine
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Overview
Description
3-bromo-5-(4-bromobutoxy)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine atoms and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromobutoxy)Pyridine typically involves the bromination of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with 4-bromobutanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-bromobutanol attacks the bromine-substituted pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-bromobutoxy)Pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-5-(4-bromobutoxy)Pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-bromobutoxy)Pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the final compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a butoxy group, which can significantly alter its chemical properties and reactivity.
5-(4-bromobutoxy)-2-methylpyridine: The presence of a methyl group at the 2-position can influence the compound’s steric and electronic properties.
Uniqueness
3-bromo-5-(4-bromobutoxy)Pyridine is unique due to the presence of both bromine and butoxy substituents on the pyridine ring.
Properties
Molecular Formula |
C9H11Br2NO |
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Molecular Weight |
309.00 g/mol |
IUPAC Name |
3-bromo-5-(4-bromobutoxy)pyridine |
InChI |
InChI=1S/C9H11Br2NO/c10-3-1-2-4-13-9-5-8(11)6-12-7-9/h5-7H,1-4H2 |
InChI Key |
OEBKECHVMSCHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCCBr |
Origin of Product |
United States |
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